![molecular formula C22H21N3O2S B2478152 N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-64-2](/img/structure/B2478152.png)
N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure made up of two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific structure of “this compound” was identified by gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry (LC–MS), liquid chromatography–high-resolution-mass spectrometry (LC–HR-MS) and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The chemical reactions involving pyrazole derivatives can be complex and involve multiple steps .Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Structural Analysis : The synthesis and characterization of pyrazole derivatives are crucial for developing novel compounds with potential biological activities. For example, the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, where the structural elucidation was based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, another study presented the synthesis, spectral, and X-ray crystal structure analysis of a novel pyrazole derivative, providing detailed insights into its structural and thermo-optical properties (Kumara et al., 2018).
Biological Activities
Cytotoxic Activities : The evaluation of cytotoxic activities against cancer cell lines is a significant application of pyrazole derivatives. The synthesized compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activities : Pyrazole derivatives have also been explored for their antimicrobial and antifungal properties. For instance, the antimicrobial activity of thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition methodology has been reported, indicating their potential as antimicrobial agents (Sowmya et al., 2018).
Potential Therapeutic Applications
Antitubercular Activity : The development of compounds targeting Mycobacterium tuberculosis is crucial in combating tuberculosis. A study on pyrazolo[4,3-c]pyridine carboxamides demonstrated their synthesis and in vitro antitubercular activity, highlighting the role of these compounds in developing new antitubercular agents (Amaroju et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15(14-27-2)23-21(26)19-13-18-20(16-9-5-3-6-10-16)24-25(22(18)28-19)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZXXCGJONJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

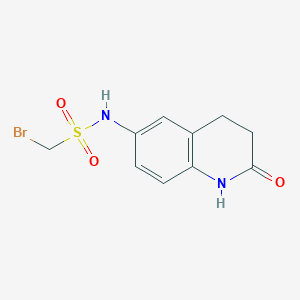
![N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2478071.png)
![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
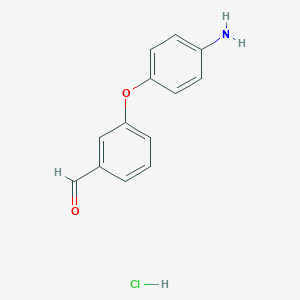
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)
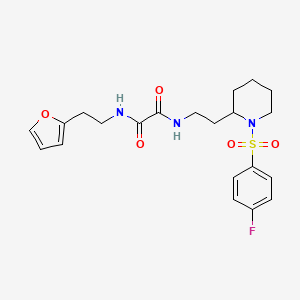
![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)
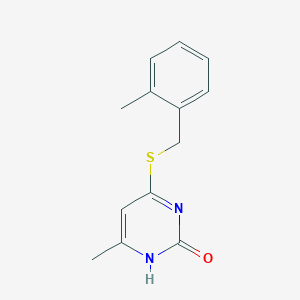
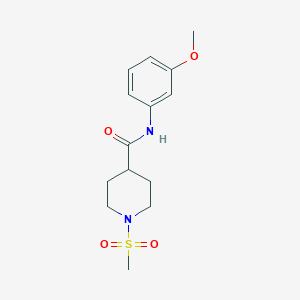
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)